molecular formula C7H12O B1585620 3,3-Dimethylcyclopentanone CAS No. 20500-49-6

3,3-Dimethylcyclopentanone

Cat. No.: B1585620
CAS No.: 20500-49-6
M. Wt: 112.17 g/mol
InChI Key: JSYAQLZSGHPSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylcyclopentanone is an organic compound with the molecular formula C7H12O. It is a cyclic ketone characterized by a five-membered ring with two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentanone can be synthesized through several methods. One common approach involves the Dieckmann cyclization reaction, which enables the formation of cyclopentanone derivatives from dicarboxylic acid and acid chloride substrates . Another method involves the cyclopropanation/Cope rearrangement, which is used in the total synthesis of compounds like tremulenolide A and tremulenediol A .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethylcyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific context of its use in research or industrial applications .

Comparison with Similar Compounds

    Cyclopentanone: A simpler ketone with a five-membered ring but without the methyl groups.

    3-Methylcyclopentanone: Similar structure but with only one methyl group attached to the ring.

    Cyclohexanone: A six-membered ring ketone, differing in ring size and chemical properties.

Uniqueness: 3,3-Dimethylcyclopentanone is unique due to the presence of two methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclopentanone derivatives and affects its behavior in chemical reactions .

Properties

IUPAC Name

3,3-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAQLZSGHPSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349112
Record name 3,3-dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20500-49-6
Record name 3,3-dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylcyclopentanone
Reactant of Route 2
3,3-Dimethylcyclopentanone
Reactant of Route 3
Reactant of Route 3
3,3-Dimethylcyclopentanone
Reactant of Route 4
3,3-Dimethylcyclopentanone
Reactant of Route 5
3,3-Dimethylcyclopentanone
Reactant of Route 6
Reactant of Route 6
3,3-Dimethylcyclopentanone
Customer
Q & A

Q1: How is 3,3-Dimethylcyclopentanone used in the synthesis of phosphatase inhibitors like illudalic acid?

A1: this compound serves as a key starting material in the synthesis of illudalic acid and its analogs, which are known to inhibit specific phosphatases. [, ] Researchers have successfully employed a two-step process involving a [4+2] benzannulation and subsequent functional group manipulations to convert this compound into the crucial trifunctional pharmacophore of illudalic acid. [] This pharmacophore is vital for the inhibitory activity against the LAR subfamily of protein tyrosine phosphatases. [] This synthetic approach highlights the versatility of this compound in constructing complex molecules with targeted biological activities.

Q2: What makes the chirality of this compound important in organic synthesis?

A2: The chiral nature of this compound is particularly important in the synthesis of complex natural products like (+)-asteriscanolide. [] Researchers have utilized enzymatic resolution with Horse Liver Esterase (HLE) to obtain the enantiomerically pure (R)-3,3-Dimethylcyclopentanone. [] This specific enantiomer is crucial for subsequent aldol reactions and cyclization steps, ultimately leading to the desired stereochemistry in the target molecule. [] This highlights the importance of chirality control in organic synthesis, especially when aiming for biologically relevant compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.